

Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrobenzaldehyde-d4

Cat. No.: B561862

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Nitrobenzaldehyde-d4**. It includes tabulated data for easy reference, detailed experimental protocols for characterization, and workflow diagrams to illustrate key processes. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, drug development, and other scientific endeavors.

Core Physical and Chemical Properties

2-Nitrobenzaldehyde-d4 is the deuterated analog of 2-Nitrobenzaldehyde. The incorporation of deuterium atoms provides a valuable tool for tracing metabolic pathways and as an internal standard in mass spectrometry-based quantification.[\[1\]](#)[\[2\]](#) The key physical and chemical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	2,3,4,5-tetradeuterio-6-nitrobenzaldehyde	[2] [3]
Synonyms	2-Nitrobenzaldehyde D4, 1-Formyl-2-nitrobenzene-d4, 2-NBA-d4	[2]
CAS Number	1020718-69-7	[3] [4]
Molecular Formula	C ₇ HD ₄ NO ₃	[2] [4] [5]
Molecular Weight	155.14 g/mol	[3] [4]
Appearance	Pale Yellow Solid / Pale Yellow Needles	[2] [4]
Melting Point	41-42 °C	[2] [5]
Solubility	Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. Slightly soluble in Chloroform.	[2] [5]
Storage Temperature	-20°C for long-term storage	[4] [5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of nitrobenzaldehyde derivatives are crucial for ensuring the quality and reliability of research outcomes.

Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene

While a specific protocol for the deuterated variant is not readily available, the synthesis of the parent compound, 2-Nitrobenzaldehyde, provides a foundational method that can be adapted. A common approach involves the oxidation of 2-nitrotoluene.

Materials:

- Sodium methylate

- Ethanol
- Oxalic acid diethyl ester
- 2-Nitrotoluene
- Ice water
- Sodium carbonate
- Toluene
- Potassium permanganate
- 50% Sulphuric acid
- Sodium sulphate

Procedure:

- Dissolve 383 g of sodium methylate in ethanol.[6]
- Add 985 g of oxalic acid diethyl ester and 925 g of 2-nitrotoluene to the solution.[6]
- Heat the mixture under reflux for 30 minutes and then allow it to cool.[6]
- Cautiously add 300 ml of ice water, and after the exothermic reaction subsides, add an additional 1,600 ml of water.[6]
- Boil the mixture under reflux for another 90 minutes.[6]
- Perform steam distillation until two distinct phases are no longer observed passing over. The organic phase from the distillate contains unreacted 2-nitrotoluene.[6]
- Filter the remaining aqueous phase of the distillate and add 600 g of anhydrous sodium carbonate and 2,000 ml of toluene.[6]
- Cool the mixture to +3°C.[6]

- Over a period of 70 minutes, add 650 g of solid potassium permanganate, maintaining the reaction temperature between +2°C and +6°C.[6]
- Stir the mixture for an additional 45 minutes at +5°C, then warm it to 40°C.[6]
- Add 50% strength sulphuric acid dropwise, controlling the exothermic reaction to maintain a temperature of 35°-40°C by cooling.[6]
- Filter off the insoluble material and separate the toluene phase from the filtrate.[6]
- Wash the filter residue with hot toluene and combine the toluene phases.[6]
- Extract the combined toluene phases by shaking with a 15% sodium carbonate solution and then with water.[6]
- Dry the toluene phase with sodium sulphate.[6]
- Concentrate the toluene phase in vacuo to obtain 2-nitrobenzaldehyde as a viscous oil, which crystallizes upon cooling.[6]

Characterization Protocols

1. Melting Point Determination: The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used. A small, powdered sample of **2-Nitrobenzaldehyde-d4** is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For **2-Nitrobenzaldehyde-d4**, this is expected to be in the range of 41-42°C.[2][5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the isotopic labeling and structural integrity of the molecule.

- ¹H NMR: In a deuterated solvent such as CDCl₃, the ¹H NMR spectrum of **2-Nitrobenzaldehyde-d4** is expected to show a significant reduction or absence of signals in the aromatic region corresponding to the deuterated positions, leaving the aldehyde proton signal.
- ¹³C NMR: The ¹³C NMR spectrum will show peaks corresponding to the seven carbon atoms in the molecule. The signals for the deuterated carbons may show coupling to deuterium.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

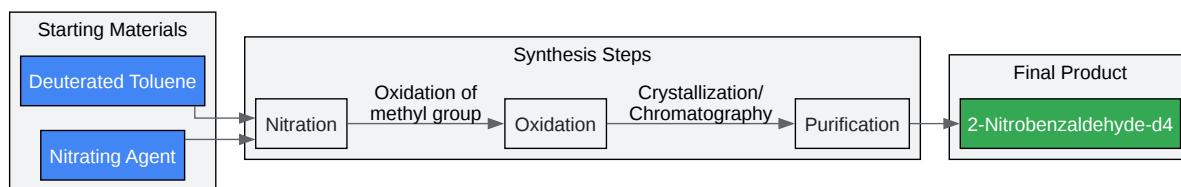
- Electron Ionization (EI-MS): This technique will fragment the molecule, providing a characteristic fragmentation pattern. The molecular ion peak should correspond to the molecular weight of the deuterated compound (155.14 g/mol).
- Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that can be used to observe the protonated molecule and is particularly useful for analyzing derivatives of 2-Nitrobenzaldehyde.[\[1\]](#)

4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for 2-Nitrobenzaldehyde include:

- C-H stretch (aldehyde): ~2850 and 2750 cm^{-1}
- C=O stretch (aldehyde): ~1700 cm^{-1}
- N-O stretch (nitro group): Asymmetric and symmetric stretches around 1530 cm^{-1} and 1350 cm^{-1} respectively.
- C-D stretch: The presence of deuterium will introduce C-D stretching vibrations at lower frequencies than the corresponding C-H stretches.

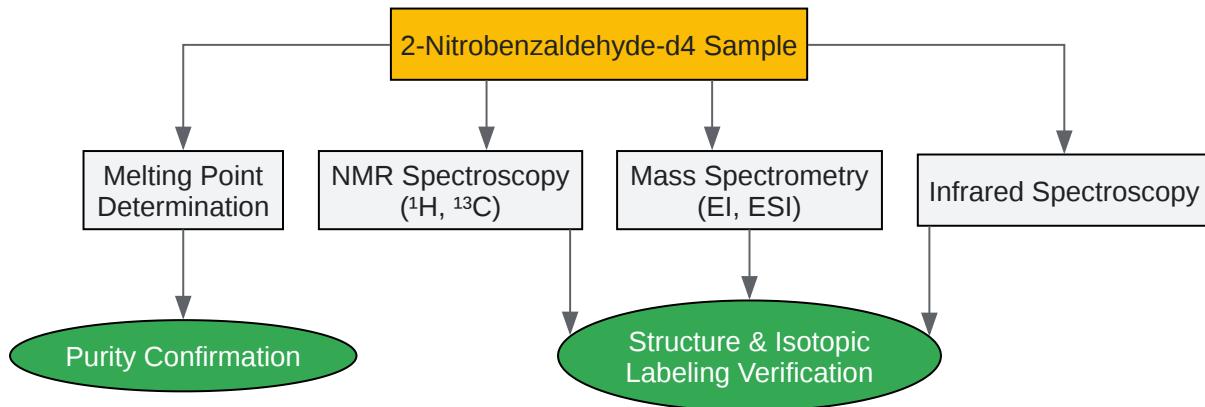
Visualizations: Workflows and Relationships

The following diagrams illustrate the synthesis and characterization workflow for **2-Nitrobenzaldehyde-d4** and the relationship between its key properties.

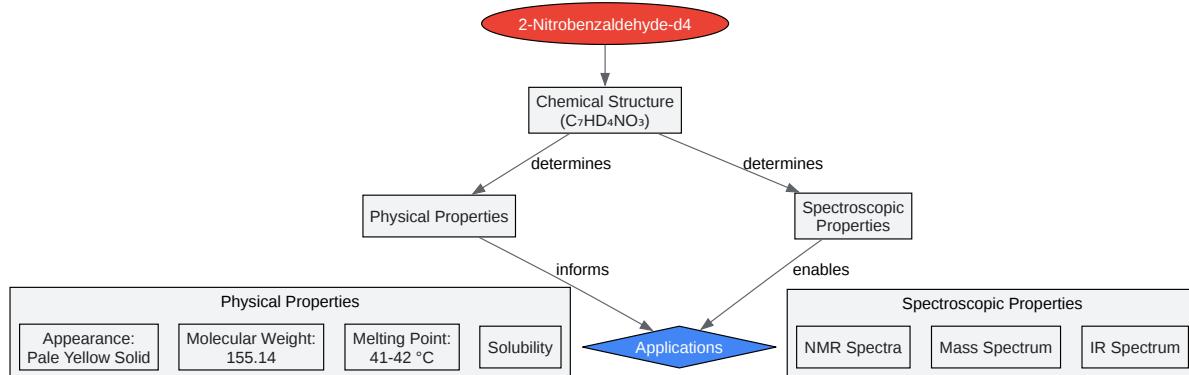


[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-Nitrobenzaldehyde-d4**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **2-Nitrobenzaldehyde-d4**.



[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-Nitrobenzaldehyde-d4** properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope.bocsci.com [isotope.bocsci.com]

- 3. 2-Nitrobenzaldehyde-d4 | C7H5NO3 | CID 45040025 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Technical Guide to the Physical Properties of 2-Nitrobenzaldehyde-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561862#2-nitrobenzaldehyde-d4-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com